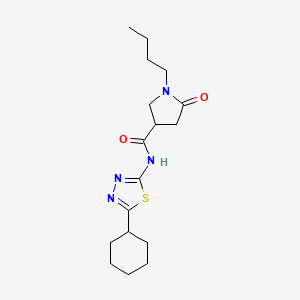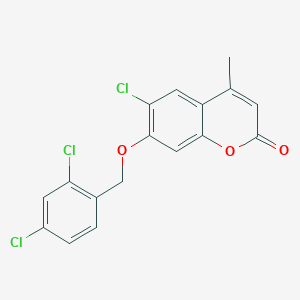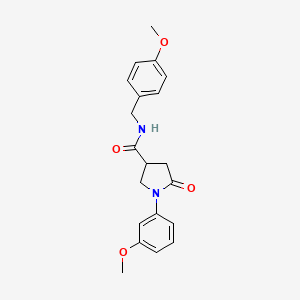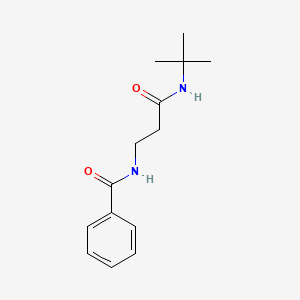![molecular formula C31H23ClO4 B14957926 3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B14957926.png)
3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that combines several aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromenone core, the introduction of the biphenyl group, and the final functionalization steps. Common synthetic routes may include:
Suzuki-Miyaura coupling: This reaction is often used to form the biphenyl linkage by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts acylation: This reaction can be used to introduce the benzyl group onto the chromenone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial agents.
Materials Science: Its aromatic structure and functional groups make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Mechanism of Action
The mechanism of action of 3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE depends on its specific application:
Antimicrobial Activity: The compound may exert its effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism.
Anticancer Activity: It may interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Biphenyl Derivatives: Compounds such as 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl share structural similarities and may exhibit similar chemical reactivity.
Chromenone Derivatives: Compounds like 4-methyl-7-hydroxy-2H-chromen-2-one have a similar chromenone core and may share some biological activities.
Uniqueness
3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C31H23ClO4 |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
3-benzyl-6-chloro-4-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C31H23ClO4/c1-20-25-17-27(32)30(18-29(25)36-31(34)26(20)16-21-8-4-2-5-9-21)35-19-28(33)24-14-12-23(13-15-24)22-10-6-3-7-11-22/h2-15,17-18H,16,19H2,1H3 |
InChI Key |
SRFHOXIIADXEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7'-[(3,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14957872.png)
![2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-[(4-chlorobenzyl)oxy]-4-ethylphenol](/img/structure/B14957882.png)
![N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B14957884.png)

![(1Z)-(3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-ylidene)hydrazine](/img/structure/B14957912.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B14957920.png)
![methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate](/img/structure/B14957934.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B14957937.png)
![2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B14957943.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957956.png)

![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B14957963.png)
